![molecular formula C54H73O3P-2 B14384639 [2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite CAS No. 88695-15-2](/img/structure/B14384639.png)
[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by its bulky tert-butyl groups and naphthyl substituents, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-tritert-butylphenol with phosphorus trichloride, followed by the introduction of 3,6-ditert-butylnaphthalene groups through Friedel-Crafts alkylation. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The bulky groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite is used as a ligand in coordination chemistry and catalysis. Its bulky groups provide steric protection to metal centers, enhancing the stability and selectivity of catalytic processes.
Biology
In biological research, this compound is investigated for its potential as an antioxidant due to its ability to scavenge free radicals. Its unique structure allows it to interact with various biological molecules, making it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases. Its antioxidant properties make it a promising candidate for further investigation.
Industry
In the industrial sector, this compound is used as a stabilizer in polymers and plastics. Its ability to prevent degradation and enhance the longevity of materials makes it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism by which [2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite exerts its effects involves its interaction with free radicals and reactive oxygen species. The bulky tert-butyl and naphthyl groups provide steric hindrance, allowing the compound to effectively scavenge free radicals and prevent oxidative damage. This interaction is crucial in its role as an antioxidant and stabilizer.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in malonic ester synthesis and as a precursor in various organic reactions.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Used in early discovery research for its unique chemical properties.
2,4,6-Tritert-butyl-1,3,5-trioxane: Known for its stability and use in various chemical applications.
Uniqueness
What sets [2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite apart from these similar compounds is its unique combination of bulky tert-butyl and naphthyl groups, which provide exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust antioxidants and stabilizers.
Properties
CAS No. |
88695-15-2 |
|---|---|
Molecular Formula |
C54H73O3P-2 |
Molecular Weight |
801.1 g/mol |
IUPAC Name |
[2,4,6-tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite |
InChI |
InChI=1S/C54H73O3P/c1-48(2,3)36-24-22-32-28-38(40(50(7,8)9)30-34(32)26-36)42-44(52(13,14)15)43(46(54(19,20)21)47(57-58(55)56)45(42)53(16,17)18)39-29-33-23-25-37(49(4,5)6)27-35(33)31-41(39)51(10,11)12/h22-31H,1-21H3/q-2 |
InChI Key |
STUKOJHHJIVCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C(C=C2C=C1)C3=C(C(=C(C(=C3C(C)(C)C)OP([O-])[O-])C(C)(C)C)C4=C(C=C5C=C(C=CC5=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


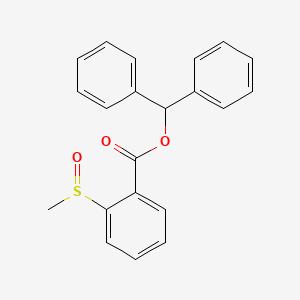

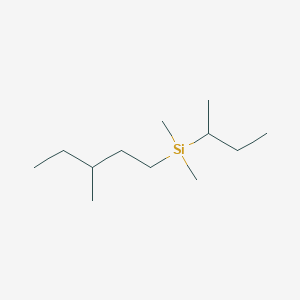
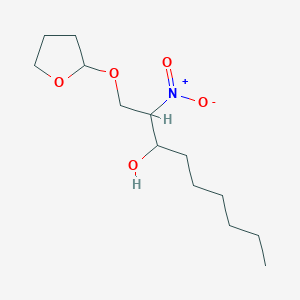
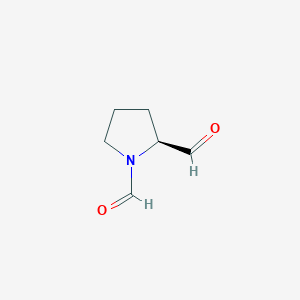
![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)
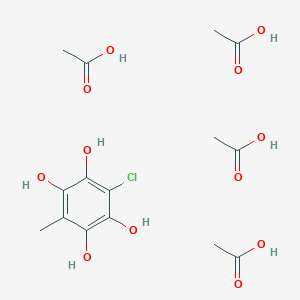
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)

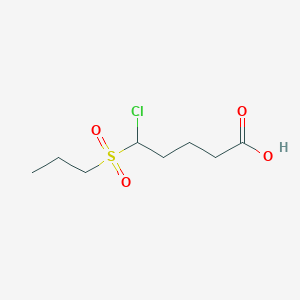
![(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)
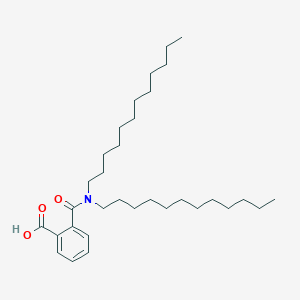
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
